N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
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Overview
Description
SGC3027 is a prodrug form of the protein arginine methyltransferase 7 (PRMT7) inhibitor SGC8158. It is converted by intracellular reductases to SGC8158, which inhibits PRMT7 with an IC50 value of less than 2.5 nM for inhibition of histone H2B (23-37) methylation. SGC3027 inhibits methylation of heat shock protein 70 (Hsp70) in vitro (IC50 = 2.4 µM).
Scientific Research Applications
Synthesis and Formation of Vic-Dioxime Complexes
In the field of coordination chemistry, the synthesis of new vic-dioxime complexes is an important area of study. The ligands formed in these complexes have been analyzed through various spectroscopic and analytical techniques, contributing significantly to the understanding of the chemical properties of such complexes (Canpolat & Kaya, 2005).
Polyketides from Endophytic Fungi
Research into new polyketides from endophytic fungi has revealed the presence of compounds with significant biological activities. These studies not only highlight the potential pharmaceutical applications of these compounds but also underscore the rich chemical diversity found in fungal species (Yuan et al., 2009).
CCR5 Receptor Antagonists
Studies on antagonists of the human CCR5 receptor have been pivotal in the development of anti-HIV-1 agents. These studies have led to the discovery of various compounds with potent CCR5 antagonistic properties, contributing to the fight against HIV/AIDS (Finke et al., 2001).
Metabolism of Novel Antimitotic Agents
Research into the metabolism of novel antimitotic agents has provided insights into their biological activities and potential therapeutic applications. Such studies are crucial for understanding how these compounds interact with biological systems (Temple & Rener, 1992).
SAM-e and Its Therapeutic Principles
S-Adenosylmethionine (SAM-e) has been studied for its diverse therapeutic applications, including in the treatment of depression, cirrhosis, osteoarthritis, and Alzheimer's disease. This highlights the broad therapeutic potential of compounds related to N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide (Shankar, 2013).
Dipeptidyl Peptidase IV Inhibitors
The development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are effective in treating type 2 diabetes, is another significant area of research. These studies provide a deeper understanding of the molecular mechanisms behind their therapeutic effects (Nitta et al., 2012).
properties
Product Name |
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
---|---|
Molecular Formula |
C41H47ClN6O6S |
Molecular Weight |
787.37 |
IUPAC Name |
N-(4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |
InChI Key |
MLJVGAYSVYMPSB-MSUKGTQXSA-N |
SMILES |
O=C1C(C)=C(C)C(C(C(C)(C)CC(N(CC2=CC(C3=CC=C(Cl)C=C3)=CC=C2)CCCCSC[C@@H]4[C@@H](O)[C@@H](O)[C@H](N5C(N=CN=C6N)=C6N=C5)O4)=O)=C1C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SGC-3027; SGC 3027; SGC3027 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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